Lipophilic Ligand Efficiency Advantage of CHF2 over CF3 in Tetrahydroindazole Acetic Acids
The replacement of -CF3 with -CHF2 in the tetrahydroindazole acetic acid series reduces calculated logP while preserving or enhancing hydrogen-bond donor capacity, yielding superior lipophilic ligand efficiency (LLE). The target compound (CAS 2167584-36-1) exhibits a computed logP of approximately 2.2, versus approximately 2.7–3.0 for the -CF3 analog (CAS 333309-21-0). This logP reduction of 0.5–0.8 log units, with a molecular weight difference of only 18 Da (<8% increase from 230 to 248 g/mol), directly translates to a measurable LLE improvement .
| Evidence Dimension | Lipophilic ligand efficiency (cLogP / MW) |
|---|---|
| Target Compound Data | cLogP ~2.2; MW = 230.21 g/mol |
| Comparator Or Baseline | [3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 333309-21-0): cLogP ~2.7–3.0; MW = 248.20 g/mol |
| Quantified Difference | ΔcLogP ≈ -0.5 to -0.8 log units; LLE advantage for target compound |
| Conditions | Computed physicochemical properties (ACD/Labs Percepta, ChemSpider predicted) |
Why This Matters
Lower logP at comparable molecular weight directly benefits aqueous solubility and reduces nonspecific binding, critical for selecting fragments that comply with the Rule of Three for FBDD libraries.
